molecular formula C18H20N4O4S B2701436 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251592-59-2

2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2701436
CAS No.: 1251592-59-2
M. Wt: 388.44
InChI Key: QZYALRVGMJCBTM-UHFFFAOYSA-N
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Description

2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with phenoxyethyl and pyrrolidinylsulfonyl substituents

Preparation Methods

The synthesis of 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (Et3N) at room temperature .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of this compound, particularly in medicinal applications, involves the inhibition of specific kinases. For example, as a c-Met kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the c-Met receptor and its associated signaling cascades.

Comparison with Similar Compounds

Similar compounds to 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-phenoxyethyl)-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-18-21-14-16(27(24,25)20-10-4-5-11-20)8-9-17(21)19-22(18)12-13-26-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYALRVGMJCBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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